6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Description
6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 3C-like proteinase . This enzyme plays a crucial role in the life cycle of certain viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) .
Mode of Action
The compound interacts with the 3C-like proteinase, forming a complex
Biochemical Pathways
Given its interaction with the 3c-like proteinase, it is likely that it impacts the viral replication process .
Result of Action
Given its interaction with the 3c-like proteinase, it is likely that it inhibits the function of this enzyme, potentially disrupting the viral replication process .
Biochemical Analysis
Biochemical Properties
The compound interacts with the main protease (M^pro) of SARS-CoV-2 . It inhibits the M^pro of hCoV-229E with a K_i of 1.67 μM, and SARS-CoV M^pro with a K_i of 9 μM in vitro . The interaction with SARS-CoV-2 M^pro is very potent, irreversible, and rapid .
Cellular Effects
The compound has been shown to inhibit hCoV-229E replication with an IC_50 of 4 μM . This suggests that it can influence cell function by inhibiting viral replication within the cell. More detailed studies are needed to understand its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with the main protease (M^pro) of SARS-CoV-2 . It acts as an irreversible inhibitor, suggesting that it forms a covalent bond with the enzyme, thereby permanently inactivating it .
Properties
IUPAC Name |
6-methyl-4-oxo-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-11-10-24-16(18(27)20-11)15(21-22-24)17(26)19-9-12-4-6-13(7-5-12)23-8-2-3-14(23)25/h4-7,10H,2-3,8-9H2,1H3,(H,19,26)(H,20,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQSMOUSVRSKLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)N4CCCC4=O)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.